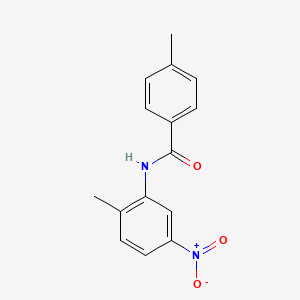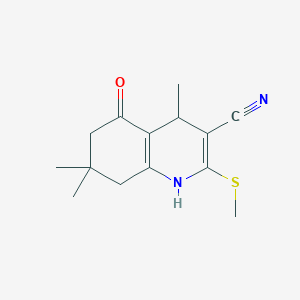![molecular formula C15H16N2O4 B5596459 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)
4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This class of compounds incorporates morpholine and isoxazole moieties, often studied for their potential biological activities and chemical properties. Morpholine derivatives, in particular, have garnered interest for their versatility in chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves multi-step reactions, starting from precursors like 4-methoxybenzaldehyde or 2-bromo-1-(4-methoxyphenyl)-1-propanone. Cyclization reactions, reduction, and acidification are common steps to achieve the desired morpholine structure with high yield and purity (Tan Bin, 2011).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structures of these compounds. The geometry often reveals significant interactions within the molecule, such as dihedral angles between aromatic rings and the morpholine ring, contributing to the compound's stability and reactivity (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives engage in various chemical reactions, including cycloadditions, which are pivotal for extending the molecular framework and introducing functional groups. These reactions are influenced by substituents on the morpholine ring and the reactivity of the isoxazole moiety (P. Beltrame & G. Gelli, 1986).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are closely related to the compound's molecular geometry and substituent effects. These properties are crucial for determining the compound's suitability for further applications, including pharmaceuticals (Özlem Mıhçıokur & T. Özpozan, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications of these morpholine derivatives. Studies have shown that these compounds can undergo reactions with palladium(II) and mercury(II), forming complexes with unique structures and properties (A. Singh et al., 2000).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. Morpholine can be harmful if swallowed and can cause eye irritation . The safety data for isoxazoles would depend on their specific substituents . The safety data for the specific compound “4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine” are not available in the sources I have access to.
Eigenschaften
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-4-2-3-11(9-12)13-10-14(21-16-13)15(18)17-5-7-20-8-6-17/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXSEJLHUNPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)